molecular formula C29H16O4 B3093505 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde CAS No. 124575-63-9

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde

Cat. No.: B3093505
CAS No.: 124575-63-9
M. Wt: 428.4 g/mol
InChI Key: LSYPGFOPUQWATH-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is a compound that is used as a blue light emitting material in organic light emitting diodes (OLEDs) and other electroluminescent devices . It is soluble in common organic solvents and slightly soluble in water .


Synthesis Analysis

The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde involves several steps. One method involves the use of 2-bromochlorobenzene as a raw material, which reacts with phenylmagnesium bromide and then with bromofluorenone at 50-100°C in a methyltetrahydrofuran solvent . Another method involves the synthesis of a Metal–Organic Framework (MOF) using a square planar tetracarboxylate ligand .


Molecular Structure Analysis

The molecular formula of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is C25H16 . It has a robust structure with two perpendicularly arranged π systems . The presence of spirobifluorene cores in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .


Chemical Reactions Analysis

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde can be used in the synthesis of spirobifluorene based conjugated microporous polymers . It can also be used as a hole transporting material in the fabrication of perovskite solar cells .


Physical and Chemical Properties Analysis

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is a solid compound that is white to pale yellow in color . It has a molecular weight of 316.3945 Da . It is soluble in common organic solvents and slightly soluble in water .

Scientific Research Applications

Synthesis and Photophysical Properties

  • Researchers have synthesized a variety of 9,9'-spirobifluorene-derived N-heterocycles, exhibiting strong photoluminescence in the 390-430 nm region. This implies potential applications in fields like organic electronics and photonics due to their unique optical properties (Liang, Cha, & Jahng, 2013).

Crystallography and Molecular Networks

  • Tetranitro and tetracyano derivatives of 9,9'-spirobifluorene have been synthesized, showing the formation of open supramolecular networks with potential for guest inclusion, suggesting applications in molecular sieving and catalysis (Demers et al., 2005).

OLED Applications

  • Spiro[fluorene-9,9'-xanthene]-centered molecules have shown excellent thermal stability and hole mobility, making them suitable for use in OLEDs (Organic Light Emitting Diodes). This suggests potential applications in display technology and lighting (Liang et al., 2017).

Future Directions

The future directions for 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde could involve its use in the design and synthesis of organic photoelectric materials . It could also be used in the synthesis of new Metal–Organic Frameworks (MOFs) with specific properties .

Biochemical Analysis

Biochemical Properties

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it has been used to synthesize a metal-organic framework with copper ions, resulting in a material with high specific surface area and promising hydrogen uptake capacity . The interactions between 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde and biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the stability and functionality of the resulting complexes.

Cellular Effects

The effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde has been observed to impact cell signaling pathways, potentially altering the behavior and function of cells.

Molecular Mechanism

At the molecular level, 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, ultimately affecting cellular processes . The compound’s ability to form stable covalent bonds with biomolecules is a key factor in its mechanism of action, allowing it to modulate biochemical pathways effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde remains stable under various conditions, maintaining its biochemical properties over extended periods . Its degradation products can also have significant effects on cellular processes, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Understanding the dosage-dependent effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is crucial for its safe and effective application in biomedical research.

Metabolic Pathways

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is primarily based on its ability to form stable complexes with enzymes, modulating their activity and affecting overall metabolic processes .

Transport and Distribution

The transport and distribution of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . These interactions are essential for the compound’s localization and function within biological systems.

Subcellular Localization

The subcellular localization of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate biochemical pathways and exert its effects on cellular processes.

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16O4/c30-13-17-1-5-21-22-6-2-18(14-31)10-26(22)29(25(21)9-17)27-11-19(15-32)3-7-23(27)24-8-4-20(16-33)12-28(24)29/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYPGFOPUQWATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C3(C4=C2C=CC(=C4)C=O)C5=C(C=CC(=C5)C=O)C6=C3C=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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